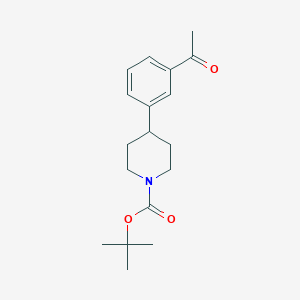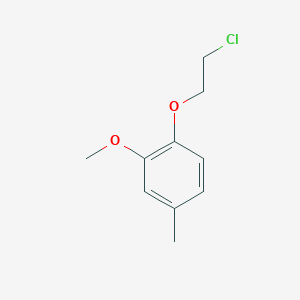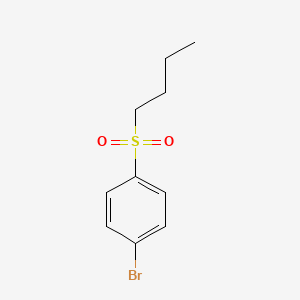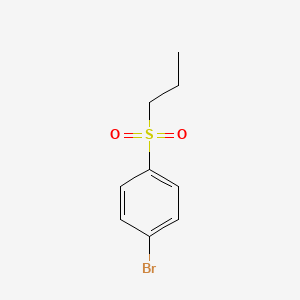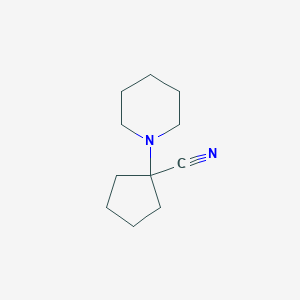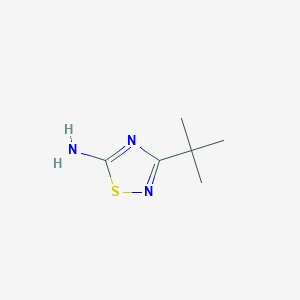
Isopropyl 3-bromo-2-oxopropanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of brominated organic compounds is a topic of interest in several of the provided papers. For instance, the synthesis of 2-bromo-6-isocyanopyridine is described as a convertible isocyanide for multicomponent chemistry, highlighting its stability and synthetic efficiency . Another study reports the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones through a regioselective bromocyclization of 2-alkynylbenzoic acids, which demonstrates the versatility of brominated compounds in further chemical transformations . Additionally, the synthesis of hexafluoropropyl 4-bromo-2-oxobut-3-ynoate is discussed, which involves bromination at low temperatures to yield a highly electrophilic alkyne . These studies suggest that the synthesis of isopropyl 3-bromo-2-oxopropanoate would likely involve similar bromination strategies to introduce the bromo group into the molecule.
Molecular Structure Analysis
The molecular structure of brominated compounds is crucial for their reactivity and the types of reactions they can undergo. The papers do not directly analyze the molecular structure of isopropyl 3-bromo-2-oxopropanoate, but they do provide insights into the structural aspects of similar brominated molecules. For example, the presence of a bromine atom can significantly affect the electronic properties of a molecule, making it more reactive in certain chemical reactions .
Chemical Reactions Analysis
The chemical reactivity of brominated compounds is well-documented in the provided papers. The 2-bromo-6-isocyanopyridine is used in the synthesis of the potent opioid carfentanil, showcasing its utility in complex organic syntheses . The 3-(bromomethylene)isobenzofuran-1(3H)-ones can undergo palladium-catalyzed cross-coupling reactions, indicating the potential for isopropyl 3-bromo-2-oxopropanoate to participate in similar reactions . The hexafluoropropyl 4-bromo-2-oxobut-3-ynoate is shown to undergo [2+2] cycloaddition reactions with alkenes, which could be a reaction pathway relevant to isopropyl 3-bromo-2-oxopropanoate as well .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated esters are influenced by the presence of the bromine atom and the ester group. While the papers do not provide specific data on isopropyl 3-bromo-2-oxopropanoate, they do describe properties of related compounds. For instance, the electrophilicity of the alkyne group in hexafluoropropyl 4-bromo-2-oxobut-3-ynoate is significantly increased due to the bromine substituent . This suggests that isopropyl 3-bromo-2-oxopropanoate may also exhibit increased reactivity due to the bromine atom. Additionally, the synthesis of 2-isopropyl-2,3-dimethyl-butyric acid involves a Grignard reaction followed by Koch-Haaf carboxylation, indicating that the isopropyl group can be involved in carboxylation reactions .
Safety And Hazards
Propriétés
IUPAC Name |
propan-2-yl 3-bromo-2-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c1-4(2)10-6(9)5(8)3-7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTUZNKTKYBZQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30604176 | |
| Record name | Propan-2-yl 3-bromo-2-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 3-bromo-2-oxopropanoate | |
CAS RN |
56417-63-1 | |
| Record name | Propan-2-yl 3-bromo-2-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetic acid](/img/structure/B1287605.png)



